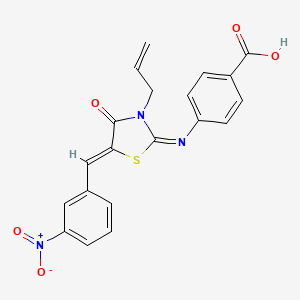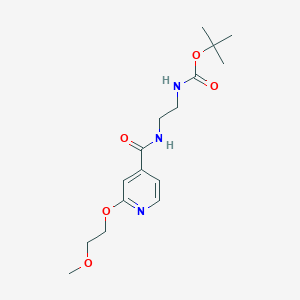![molecular formula C17H20N4O2S B2956940 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide CAS No. 958951-29-6](/img/no-structure.png)
2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide” is a derivative of quinazolinone . Quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular formula of the compound is C13H11N3O3S . The compound has a complex structure with a quinazolinone core, which is an important pharmacophore considered as a privileged structure . The exact 2D or 3D structure is not available in the retrieved data.Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. The compound also has a rotatable bond count of 3 . Other physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Macromolecular Adduct Formation and Metabolism
Research on heterocyclic amines, such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provides insights into their genotoxic potential and carcinogenic properties in both humans and rodents. Accelerator mass spectrometry (AMS) has been employed to study the dosimetry of protein and DNA adduct formation by these compounds at low doses. The findings suggest significant differences in metabolite profiles and adduct levels between humans and rodents, indicating species-specific responses to exposure. This research underscores the importance of understanding the metabolic pathways and potential health risks associated with exposure to heterocyclic amines (Turteltaub et al., 1999).
Pharmacodynamics and Pharmacokinetics
Studies on compounds such as pramipexole, an amino-benzathiazole, highlight the significance of understanding the pharmacodynamics and pharmacokinetics of novel therapeutic agents. Pramipexole shows high affinity for dopamine D2-like receptors, particularly dopamine D3 receptors, which is crucial for its effectiveness in treating Parkinson's disease. Comparisons with other dopamine receptor agonists, such as ergot derivatives, reveal differences in receptor selectivity and efficacy, emphasizing the need for detailed pharmacological profiling of new drugs (Piercey et al., 1996).
Nephrotoxicity Investigations
The compound cefazedone has been evaluated for potential nephrotoxicity, illustrating the critical aspect of assessing adverse effects in the development of antibiotics. Studies comparing the nephrotoxicity of cefazedone and gentamicin, and their combination, with other antibiotics, reveal the complexity of drug interactions and the importance of monitoring enzyme levels as indicators of renal function. Such investigations are pivotal in ensuring the safety of new pharmacological agents (Mondorf Aw, 1979).
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as thioxopyrimidines and their condensed analogs, possess diverse biological activities . They have been found to exhibit antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Mode of Action
It’s known that similar compounds can influence oxidative processes in the organism . The introduction of a thiol group provides additional opportunities for further functionalization .
Biochemical Pathways
It’s known that similar compounds can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a thiol group in similar compounds provides additional opportunities for further functionalization, which could potentially influence their pharmacokinetic properties .
Result of Action
Similar compounds have been found to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The presence of a thiol group in similar compounds provides additional opportunities for further functionalization, which could potentially influence their stability and efficacy in different environments .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide' involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with N-pentylacetyl chloride, followed by cyclization with sulfur and subsequent reaction with 2-bromo-3-nitrobenzoic acid. The resulting compound is then reduced to the corresponding amine, which is acylated with pentanoyl chloride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "N-pentylacetyl chloride", "sulfur", "2-bromo-3-nitrobenzoic acid", "sodium borohydride", "pentanoyl chloride" ], "Reaction": [ "Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with N-pentylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the corresponding amide.", "Cyclization of the amide with sulfur in the presence of a catalyst such as copper powder to form the thioimidazoquinazoline intermediate.", "Reaction of the thioimidazoquinazoline intermediate with 2-bromo-3-nitrobenzoic acid in the presence of a base such as potassium carbonate to yield the corresponding nitro compound.", "Reduction of the nitro compound with sodium borohydride in the presence of a catalyst such as palladium on carbon to yield the corresponding amine.", "Acylation of the amine with pentanoyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product." ] } | |
Numéro CAS |
958951-29-6 |
Formule moléculaire |
C17H20N4O2S |
Poids moléculaire |
344.43 |
Nom IUPAC |
2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-2-3-6-9-18-14(22)10-13-16(23)21-15(19-13)11-7-4-5-8-12(11)20-17(21)24/h4-5,7-8,13,19H,2-3,6,9-10H2,1H3,(H,18,22) |
Clé InChI |
OYJOKQKWERJANP-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2956859.png)

![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2956862.png)
![4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2956865.png)
![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)


![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)
![Methyl 2-methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propanoate](/img/structure/B2956872.png)



